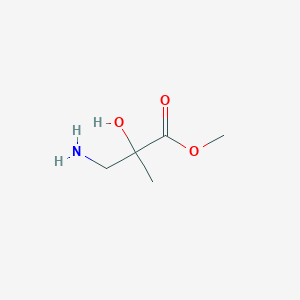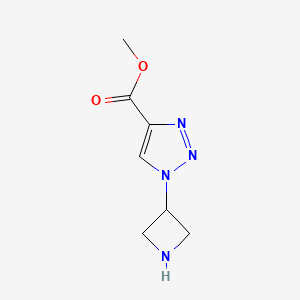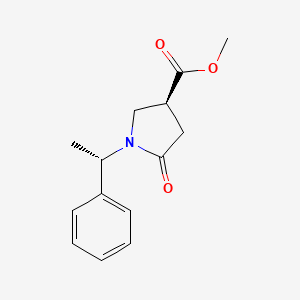![molecular formula C8H6O2S2 B3104176 Methyl thieno[3,4-b]thiophene-2-carboxylate CAS No. 14630-09-2](/img/structure/B3104176.png)
Methyl thieno[3,4-b]thiophene-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-substituted thieno[3,4-b]thiophene derivatives has been achieved via hydroxy-based transformations . A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Substitution Reactions
Methyl thieno[3,4-b]thiophene-2-carboxylate has been studied for its chemical reactivity, particularly in substitution reactions. Wynberg and Feijen (2010) explored its formylation, resulting in 4- and 6-substituted isomers. This reactivity is crucial for synthesizing various organic compounds (Wynberg & Feijen, 2010).
Zukünftige Richtungen
Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics . The introduction of different substitutions at the C3-position can efficiently modulate the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate . This suggests potential future directions in the field of organic electronics .
Wirkmechanismus
Target of Action
Methyl thieno[3,4-b]thiophene-2-carboxylate is a thiophene-based conjugated molecule . Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics . They have been widely used in the development of donor and acceptor materials in organic solar cells .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets in organic optoelectronics . The introduction of different functional groups at the C3-position can efficiently modulate the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic optoelectronics . The compound’s interaction with its targets leads to changes in the photophysical properties of the system .
Pharmacokinetics
It is known that the compound is a light-yellow to brown powder or crystals . It is stored in a refrigerator and shipped at room temperature .
Result of Action
The result of the action of this compound is the modulation of the photoluminescence properties of thieno[3,4-b]thiophene-2-carboxylate . This modulation is achieved through the introduction of different functional groups at the C3-position .
Action Environment
The action environment of this compound is primarily in the field of organic optoelectronics . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including temperature .
Biochemische Analyse
Biochemical Properties
Methyl thieno[3,4-b]thiophene-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to significant changes in cellular metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and overall cell health . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity is particularly significant, as it can lead to alterations in metabolic pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular responses. At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s interactions with enzymes involved in oxidative stress responses are particularly noteworthy, as they can lead to significant alterations in cellular metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s ability to bind to specific transporters allows it to be efficiently distributed within cells, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules, leading to more targeted and efficient biochemical effects .
Eigenschaften
IUPAC Name |
methyl thieno[2,3-c]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQBTRYNPBOBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CSC=C2S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262119 | |
| Record name | Methyl thieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14630-09-2 | |
| Record name | Methyl thieno[3,4-b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14630-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)
![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)












